N-(4-acetylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
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Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-15-4-5-18(12-16(15)2)13-28-24(31)23-21(10-11-33-23)27(25(28)32)14-22(30)26-20-8-6-19(7-9-20)17(3)29/h4-12,21,23H,13-14H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPGFLOGPJXEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound that has gained attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on various cellular pathways and potential therapeutic applications.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core substituted with an acetylphenyl group and a dimethylphenyl moiety. This unique structure is believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may have significant anticancer properties. It has shown selective cytotoxicity against several cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Some studies have indicated potential antimicrobial activity against a range of bacterial strains. The compound's ability to disrupt bacterial cell membranes may underpin this effect.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and inflammation. For instance, it may inhibit certain proteases and kinases that are critical for tumor growth and metastasis.
Anticancer Studies
A study by Evren et al. (2019) developed novel thiazole-integrated compounds similar to our target compound and tested them for anticancer activity. Their findings revealed that compounds with similar structural motifs exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in Jurkat T cells and A431 epidermoid carcinoma cells .
Antimicrobial Activity
Research conducted on related thieno[3,2-d]pyrimidine derivatives highlighted their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) that suggest significant potential for therapeutic use in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thieno[3,2-d]pyrimidine Core : Essential for anticancer activity.
- Acetyl and Dimethyl Substituents : These groups appear to enhance lipophilicity and cellular uptake.
- Planarity of the Molecule : Contributes to better interaction with target proteins.
Data Tables
Q & A
Q. What are the key considerations for synthesizing this compound, and how can purity be optimized?
The synthesis involves multi-step reactions, including the formation of the thieno[3,2-d]pyrimidine core followed by functionalization with aryl groups. Critical parameters include:
- Temperature control : Optimal yields are achieved at 80–100°C for cyclization steps .
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve reaction efficiency .
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) may accelerate specific steps . Purity (>95%) is ensured via column chromatography and recrystallization, monitored by TLC and HPLC .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR : and NMR identify proton environments and carbon frameworks. For example, acetylphenyl protons appear as singlets near δ 2.03 ppm, while aromatic protons in the thienopyrimidine ring resonate at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) .
- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O) appear at 1680–1720 cm .
Q. How does the compound’s structure influence its solubility and stability?
The 3,4-dimethylphenyl and acetylphenyl groups enhance lipophilicity, limiting aqueous solubility. Stability studies in DMSO (25°C) show <5% degradation over 72 hours. For biological assays, use freshly prepared DMSO stock solutions to avoid aggregation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?
Discrepancies may arise from tautomerism in the thienopyrimidine core or solvent-induced shifts. Strategies include:
- Variable Temperature (VT) NMR : Resolves dynamic tautomerism by observing peak coalescence at elevated temperatures .
- 2D NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton couplings to assign ambiguous signals .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison .
Q. What experimental designs are recommended to assess structure-activity relationships (SAR) against biological targets?
- Analog Synthesis : Modify substituents (e.g., replace 3,4-dimethylphenyl with fluorophenyl) to probe electronic effects .
- Enzymatic Assays : Use kinase inhibition assays (e.g., EGFR or VEGFR2) to quantify IC values. Compare with analogs lacking the acetylphenyl group .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes, highlighting critical interactions (e.g., hydrogen bonds with kinase active sites) .
Q. How can contradictory biological activity data (e.g., varying potency across cell lines) be interpreted?
Discrepancies may arise from differences in cell permeability or target expression. Address this via:
- Pharmacokinetic Profiling : Measure logP and plasma protein binding to assess bioavailability .
- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in specific cell lines .
- Transcriptomic Analysis : RNA-seq identifies differentially expressed genes that correlate with resistance mechanisms .
Methodological Considerations
Q. What strategies optimize reaction yields for large-scale synthesis?
- Flow Chemistry : Continuous flow reactors reduce side reactions and improve scalability for steps like amide coupling .
- Microwave Assistance : Accelerates cyclization steps (e.g., thienopyrimidine formation) with 20–30% higher yields .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for eco-friendly synthesis .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout Models : Delete putative targets (e.g., kinases) to confirm on-target effects .
- Metabolic Labeling : Use -glucose tracing to monitor downstream metabolic changes in treated cells .
- In Vivo Imaging : Near-infrared (NIR) probes conjugated to the compound track biodistribution in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
